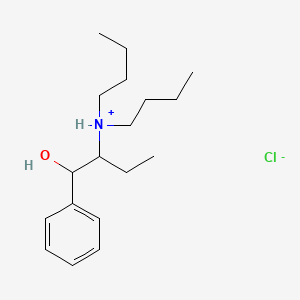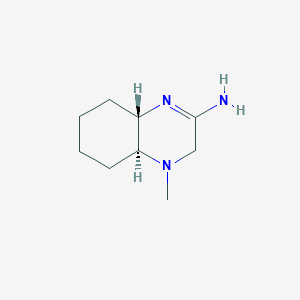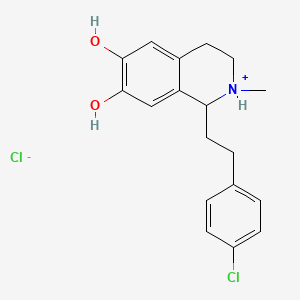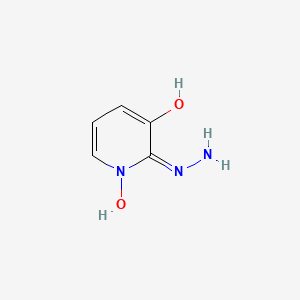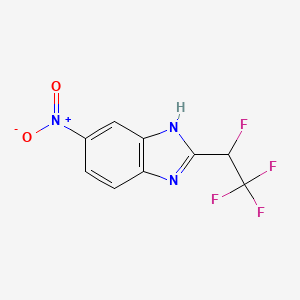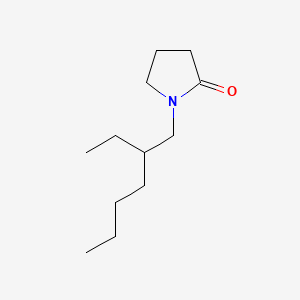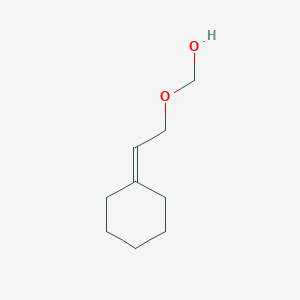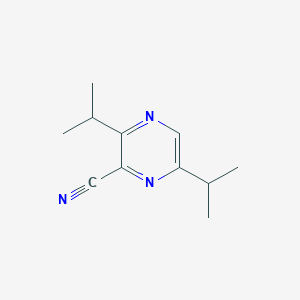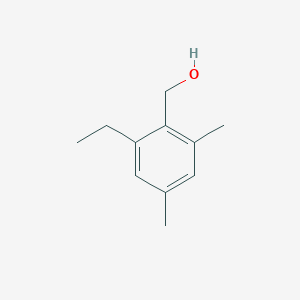
(2-Ethyl-4,6-dimethylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-4,6-dimethylphenyl)methanol is an organic compound with the molecular formula C11H16O It is a derivative of phenylmethanol, where the phenyl ring is substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-4,6-dimethylphenyl)methanol typically involves the alkylation of 2,6-dimethylphenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as phase transfer catalysts may be used to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-4,6-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation.
Major Products Formed
Oxidation: Formation of 2-Ethyl-4,6-dimethylbenzaldehyde or 2-Ethyl-4,6-dimethylacetophenone.
Reduction: Formation of 2-Ethyl-4,6-dimethylphenylmethane.
Substitution: Formation of 2-Ethyl-4,6-dimethylphenyl halides.
Scientific Research Applications
(2-Ethyl-4,6-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Ethyl-4,6-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The ethyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Lacks the ethyl group, resulting in different chemical and physical properties.
2-Ethylphenol: Lacks the additional methyl groups, affecting its reactivity and applications.
4,6-Dimethylphenylmethanol: Similar structure but different substitution pattern, leading to variations in its chemical behavior.
Uniqueness
(2-Ethyl-4,6-dimethylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethyl and methyl groups on the phenyl ring enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
97536-12-4 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(2-ethyl-4,6-dimethylphenyl)methanol |
InChI |
InChI=1S/C11H16O/c1-4-10-6-8(2)5-9(3)11(10)7-12/h5-6,12H,4,7H2,1-3H3 |
InChI Key |
YWBUHVWYYLXBHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1CO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


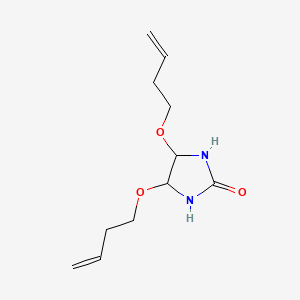
![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
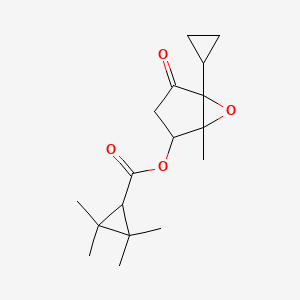
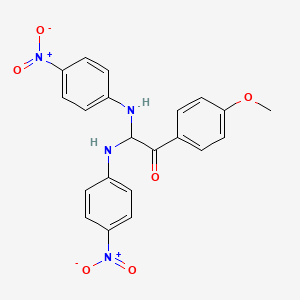
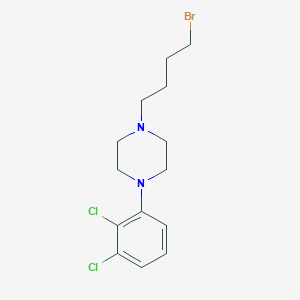
![2-[2-(3,5-Diphenyl-1H-pyrazol-1-YL)vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13786510.png)
